molecular formula C9H16N2O2S B8230349 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile

3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile

Cat. No.: B8230349
M. Wt: 216.30 g/mol
InChI Key: FWHPBVUIOWUZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a dioxidothietane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile involves multiple steps, starting with the preparation of the dioxidothietane ring. The dioxidothietane ring is typically synthesized through the oxidation of a thietane derivative. This intermediate is then reacted with an appropriate amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxidothietane ring may yield sulfoxides or sulfones, while reduction of the nitrile group will produce primary amines .

Scientific Research Applications

3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile involves its interaction with specific molecular targets. The dioxidothietane ring is known to interact with nucleophiles, while the nitrile group can form hydrogen bonds with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanenitrile
  • 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)pentanenitrile

Uniqueness

3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile is unique due to its specific combination of a dioxidothietane ring and a butanenitrile group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized research applications .

Properties

IUPAC Name

3-[2-(1,1-dioxothietan-3-yl)ethylamino]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-8(2-4-10)11-5-3-9-6-14(12,13)7-9/h8-9,11H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPBVUIOWUZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NCCC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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